6-(3,5-Dichloro-phenoxy)hexanenitrile
CAS No.:
Cat. No.: VC13557233
Molecular Formula: C12H13Cl2NO
Molecular Weight: 258.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13Cl2NO |
|---|---|
| Molecular Weight | 258.14 g/mol |
| IUPAC Name | 6-(3,5-dichlorophenoxy)hexanenitrile |
| Standard InChI | InChI=1S/C12H13Cl2NO/c13-10-7-11(14)9-12(8-10)16-6-4-2-1-3-5-15/h7-9H,1-4,6H2 |
| Standard InChI Key | WPOYWGARMHHNOV-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C=C1Cl)Cl)OCCCCCC#N |
| Canonical SMILES | C1=C(C=C(C=C1Cl)Cl)OCCCCCC#N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 258.14 g/mol | |
| Purity | 97% | |
| Density | Not reported | — |
| Melting/Boiling Points | Not reported | — |
Synthesis and Production
Industrial Challenges
The discontinuation of 6-(3,5-Dichloro-phenoxy)hexanenitrile by suppliers like Fluorochem likely stems from niche demand and scalability hurdles. Continuous flow processes, which improve efficiency for high-volume chemicals, may be economically unfeasible for low-demand specialties. Furthermore, halogenated nitriles often require stringent handling protocols due to toxicity risks, complicating large-scale production .
Reactivity and Functional Transformations
Nitrile Group Reactivity
The nitrile (-CN) group is a versatile functional group, amenable to:
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Hydrolysis: Conversion to carboxylic acids () under acidic or basic conditions.
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Reduction: Formation of primary amines () using LiAlH₄ or catalytic hydrogenation.
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Cycloaddition: Participation in [2+3] cycloadditions to generate tetrazoles, valuable in medicinal chemistry.
For 6-(3,5-Dichloro-phenoxy)hexanenitrile, hydrolysis would yield 6-(3,5-Dichloro-phenoxy)hexanoic acid, a potential precursor for ester or amide derivatives .
Phenoxy Group Modifications
The electron-withdrawing chlorine atoms on the phenoxy ring direct electrophilic substitution to the para position, though steric hindrance may limit reactivity. Nucleophilic aromatic substitution is unlikely under mild conditions due to the deactivated ring, but feasible with strong nucleophiles (e.g., amines) at elevated temperatures .
Discontinuation and Alternatives
Commercial unavailability reflects limited industrial adoption. Researchers seeking analogues may consider:
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